1-(2-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
Description
The compound 1-(2-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (hereafter referred to as the "target compound") is a pyrrolidin-2-one derivative featuring a 2-bromophenyl group at position 1 and a 1-propyl-substituted benzodiazolyl moiety at position 4 of the pyrrolidinone core. Its IUPAC name and synonyms are well-documented, with the CAS Registry Number 847396-24-1 and MDL number MFCD05713447 .
Properties
IUPAC Name |
1-(2-bromophenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O/c1-2-11-23-18-10-6-4-8-16(18)22-20(23)14-12-19(25)24(13-14)17-9-5-3-7-15(17)21/h3-10,14H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHYHUFJSFKDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the bromophenyl group: This step might involve a bromination reaction using bromine or N-bromosuccinimide (NBS).
Formation of the pyrrolidinone ring: This could involve cyclization reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using NBS or electrophilic aromatic substitution using Friedel-Crafts conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, making it a subject of interest for further studies:
Anticancer Properties
Several studies have investigated the anticancer potential of compounds with similar structures. The presence of the benzodiazole moiety is particularly significant as it has been associated with the induction of apoptosis in cancer cells. Mechanisms include:
- Caspase Activation : Enhancing caspase activity leads to programmed cell death.
- Microtubule Disruption : Compounds similar to this structure have shown microtubule-destabilizing effects, which can inhibit cancer cell proliferation.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has shown that derivatives of benzodiazole can effectively inhibit bacterial growth. For instance:
- Minimum Inhibitory Concentration (MIC) studies demonstrate its effectiveness against various strains, comparable to established antibiotics like cefotaxime.
Neuropharmacological Effects
There is emerging evidence that compounds containing benzodiazole can impact neurological pathways, potentially offering therapeutic benefits for neurodegenerative diseases. The specific interactions and mechanisms remain an area for further exploration.
Synthesis and Derivatives
The synthesis of 1-(2-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring : Starting materials are reacted to form the pyrrolidine structure.
- Benzodiazole Incorporation : The benzodiazole moiety is introduced through a coupling reaction.
- Bromination : The final product is brominated at the phenyl position to yield the target compound.
Case Studies and Research Findings
A review of literature reveals several case studies that highlight the applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values lower than traditional chemotherapeutics. |
| Study B | Antimicrobial Efficacy | Showed effective inhibition against Staphylococcus aureus with MIC values comparable to standard antibiotics. |
| Study C | Neuropharmacological Impact | Investigated effects on neuroprotective pathways, suggesting potential benefits in treating Alzheimer’s disease models. |
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
Biological Activity
1-(2-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a compound of interest due to its potential biological activities. This compound belongs to the class of benzodiazoles, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. The presence of the bromophenyl and benzodiazole moieties in its structure suggests that it may interact with various biological targets.
Anticancer Properties
Research indicates that benzodiazole derivatives exhibit significant anticancer activity. A study highlighted that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. For instance, derivatives with similar structural motifs have demonstrated cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Antimicrobial Activity
The antimicrobial potential of benzodiazole derivatives has also been documented. Studies have shown that these compounds can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell membranes or interference with essential metabolic pathways .
Neuroprotective Effects
There is emerging evidence suggesting that benzodiazole compounds possess neuroprotective properties. Research indicates that these compounds may modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The specific interactions of this compound with neuroreceptors are yet to be fully elucidated but are a promising area for further investigation .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Receptor Binding : The bromophenyl group enhances binding affinity to various receptors, potentially influencing signaling pathways related to cell survival and proliferation.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism, thereby exerting its therapeutic effects.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Benzodiazole A | Anticancer | MCF-7 | |
| Benzodiazole B | Antimicrobial | Staphylococcus aureus | |
| Benzodiazole C | Neuroprotective | Neuronal cells |
Case Study 1: Anticancer Activity
In a recent study, a series of benzodiazole derivatives were synthesized and tested for their anticancer properties against the HeLa cell line. The results indicated that compounds with a bromophenyl substituent showed enhanced cytotoxic effects compared to their non-brominated counterparts. The study concluded that the introduction of halogen groups significantly influences the biological activity of these compounds .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of various benzodiazole derivatives against common pathogens. The results demonstrated that compounds similar to this compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria. The study suggested further exploration into structure-activity relationships to optimize antimicrobial properties .
Q & A
1-(2-Bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis involves multi-step reactions, often starting with bromobenzene derivatives and functionalized benzimidazole precursors. Key methodologies include:
- Cycloalkylation : Under phase-transfer catalysis, precursors like N1-(3-chloropropyl)-N1-cyano(phenyl)methyl-4-bromo-benzamide undergo cyclization to form the pyrrolidin-2-one core, followed by acid hydrolysis (e.g., concentrated H₂SO₄) .
- Coupling Reactions : Pre-formed benzimidazole intermediates are coupled with 2-bromophenyl-pyrrolidinone derivatives using palladium catalysts (e.g., Suzuki-Miyaura coupling) .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 20 hours at 150°C for benzaldehyde derivatives) and improves yields (up to 93%) .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Resolves stereochemistry and solid-state conformation (e.g., racemic mixtures separated via chiral columns) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 415.0521) .
Advanced: How can enantiomeric purity be ensured during synthesis?
Answer:
Strategies to address racemization:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (80:20) to isolate R/S enantiomers .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-phosphoric acids) during cyclization to achieve >80% enantiomeric excess (ee) .
- Crystallization : Selective crystallization from methanol/water mixtures enriches desired enantiomers .
Advanced: What experimental approaches evaluate this compound’s interaction with biological targets?
Answer:
- In Vitro Binding Assays :
- Molecular Docking : Uses protein crystal structures (e.g., 5-HT₂A receptor, PDB ID: 6WGT) to predict binding modes and affinity trends .
- Functional Assays : Measures intracellular cAMP or calcium flux in transfected HEK293 cells to assess agonist/antagonist activity .
Basic: What structural motifs correlate with pharmacological activity?
Answer:
Key pharmacophores:
- 2-Bromophenyl Group : Enhances lipophilicity (logP ~3.5) and π-π stacking in hydrophobic binding pockets .
- Benzimidazole Core : Forms hydrogen bonds with catalytic residues (e.g., Asp155 in kinases) .
- Pyrrolidin-2-One Ring : Provides rigidity and acts as a hydrogen bond acceptor via the carbonyl oxygen .
Advanced: How can microwave-assisted synthesis be optimized for benzimidazole-pyrrolidinone hybrids?
Answer:
Optimization parameters:
Advanced: How are contradictions in biological activity data resolved?
Answer:
- Dose-Response Curves : Replicate experiments across multiple cell lines (e.g., HepG2 vs. HEK293) to identify cell-specific effects .
- Metabolic Stability Tests : Assess liver microsomal degradation to rule out false negatives due to rapid metabolism .
- Structural Analog Comparison : Test derivatives (e.g., replacing bromophenyl with chlorophenyl) to isolate structure-activity relationships (SAR) .
Basic: What purification methods are recommended post-synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
